molecular formula C16H19BO3 B3027922 3-Hydroxynaphthalene-2-boronic acid pinacol ester CAS No. 1437769-83-9

3-Hydroxynaphthalene-2-boronic acid pinacol ester

Cat. No. B3027922
CAS RN: 1437769-83-9
M. Wt: 270.1
InChI Key: ABMLEYBIIGSGCL-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalene-2-boronic acid pinacol ester is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Pinacol boronic esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters . The protodeboronation is not well developed, but it has been applied to methoxy protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular structure of 3-Hydroxynaphthalene-2-boronic acid pinacol ester is represented by the empirical formula C16H19BO2 . Its molecular weight is 254.13 .


Chemical Reactions Analysis

Pinacol boronic esters, including 3-Hydroxynaphthalene-2-boronic acid pinacol ester, are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another reaction is the formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

3-Hydroxynaphthalene-2-boronic acid pinacol ester is a solid substance . It is slightly soluble in water .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. Pinacol boronic esters serve as essential reagents in SM coupling reactions. These reactions allow the connection of diverse organic fragments under mild conditions. The organoboron moiety in pinacol boronic esters undergoes transmetalation with palladium, leading to the formation of new C–C bonds .

Solar Cells

Researchers have explored the use of pinacol boronic esters in the design of ambipolar bithiazole-benzothiadiazole-based polymers for solar cells. These polymers exhibit p-type/n-type switching behavior, which is crucial for optimizing charge transport and enhancing solar cell efficiency .

Hierarchical Self-Assembly

Pinacol boronic esters have been employed in the hierarchical self-assembly of semiconductor-functionalized peptide α-helices. This application combines the unique properties of both the peptide and the boronic ester, leading to materials with interesting optoelectronic properties .

Organic Synthesis

As an important raw material and intermediate, pinacol boronic ester finds use in organic synthesis. It contributes to the construction of complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs. Researchers have harnessed its reactivity to create diverse chemical structures .

Hydrolytic Stability

Pinacol boronic esters offer hydrolytic stability, making them suitable for coupling reactions even when sensitive to deboronation. Their compatibility with various functional groups allows for versatile synthetic routes in organic chemistry .

Protodeboronation

While alkyl boronic esters are commonly functionalized, protodeboronation (removal of the boron group) remains less explored. Recent research has focused on catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters, expanding their synthetic utility .

Future Directions

The future directions for the use of 3-Hydroxynaphthalene-2-boronic acid pinacol ester and other pinacol boronic esters lie in the development of more efficient and diverse protocols for their functionalizing deboronation . Additionally, these compounds are being considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxynaphthalene-2-boronic acid pinacol ester is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (which is formally nucleophilic) is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to hydrolysis suggests that it may be less stable in aqueous environments .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-11-7-5-6-8-12(11)10-14(13)18/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLEYBIIGSGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177213
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

CAS RN

1437769-83-9
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437769-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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